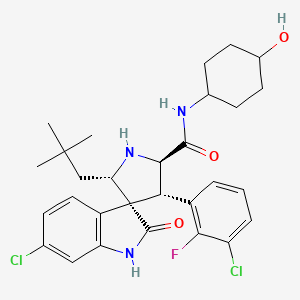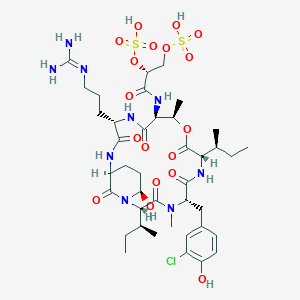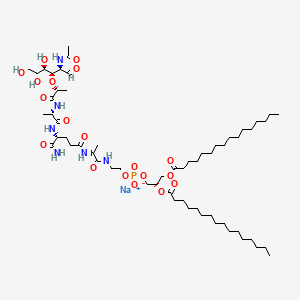
MK-5046
Descripción general
Descripción
MK-5046 es un agonista de molécula pequeña potente y selectivo del subtipo 3 del receptor de bombesina (BRS-3). Se ha desarrollado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la obesidad. El compuesto ha mostrado resultados prometedores en la reducción de la ingesta de alimentos y el peso corporal en ratones obesos inducidos por la dieta .
Aplicaciones Científicas De Investigación
MK-5046 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como herramienta para estudiar el subtipo 3 del receptor de bombesina y sus interacciones.
Biología: Ayuda a comprender el papel de BRS-3 en la homeostasis energética y la obesidad.
Medicina: Potencial agente terapéutico para el tratamiento de la obesidad y trastornos metabólicos relacionados.
Industria: Puede utilizarse en el desarrollo de nuevos fármacos dirigidos a BRS-3.
Mecanismo De Acción
MK-5046 funciona como un agonista alostérico para el subtipo 3 del receptor de bombesina (BRS-3). Se une al receptor y lo activa, lo que lleva a vías de señalización descendentes que regulan la ingesta de alimentos y el peso corporal. La activación de BRS-3 por this compound involucra la activación de la fosfolipasa C y otras moléculas de señalización .
Compuestos Similares:
Péptido-1: Un agonista universal del receptor de bombesina.
Bantag-1: Un antagonista peptídico específico para BRS-3.
Comparación: this compound es único en su selectividad y potencia como agonista de BRS-3. A diferencia de los agonistas basados en péptidos, this compound es una molécula pequeña, lo que ofrece ventajas en términos de estabilidad, biodisponibilidad oral y facilidad de síntesis. Además, this compound ha demostrado una eficacia significativa en la reducción de la ingesta de alimentos y el peso corporal en modelos animales, destacando su potencial como agente terapéutico para la obesidad .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de MK-5046 involucra múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes. Una de las rutas sintéticas incluye la reacción de 4-bromoacetofenona con pirazol en presencia de carbonato de potasio y yoduro de cobre (I) en tolueno, seguida de reacciones adicionales para formar el compuesto final .
Métodos de Producción Industrial: La producción industrial de this compound probablemente involucraría la optimización de la ruta sintética para asegurar un alto rendimiento y pureza. Esto incluiría ampliar las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones: MK-5046 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden realizarse para modificar los grupos funcionales presentes en el compuesto.
Sustitución: this compound puede experimentar reacciones de sustitución, donde átomos o grupos específicos en la molécula son reemplazados por otros.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se emplean típicamente.
Sustitución: Se pueden usar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.
Comparación Con Compuestos Similares
Peptide-1: A universal bombesin receptor agonist.
Bantag-1: A specific peptide antagonist for BRS-3.
Comparison: MK-5046 is unique in its selectivity and potency as a BRS-3 agonist. Unlike peptide-based agonists, this compound is a small molecule, which offers advantages in terms of stability, oral bioavailability, and ease of synthesis. Additionally, this compound has shown significant efficacy in reducing food intake and body weight in animal models, highlighting its potential as a therapeutic agent for obesity .
Propiedades
IUPAC Name |
(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F6N4O/c21-19(22,23)17(6-7-17)10-14-12-27-16(29-14)11-18(31,20(24,25)26)13-2-4-15(5-3-13)30-9-1-8-28-30/h1-5,8-9,12,31H,6-7,10-11H2,(H,27,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJINBEQCDMOAHM-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CN=C(N2)CC(C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(CC2=CN=C(N2)C[C@](C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022152-70-0 | |
| Record name | MK-5046 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022152700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-5046 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHZ72H8F6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


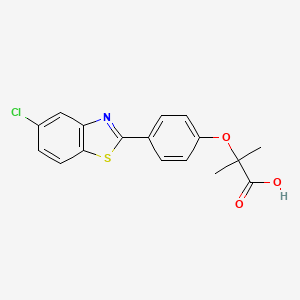

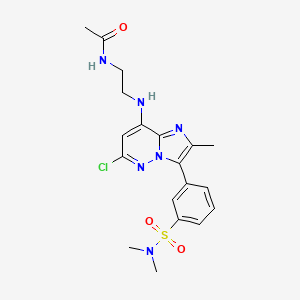


![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)


